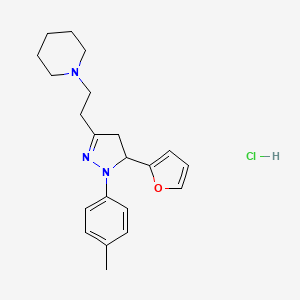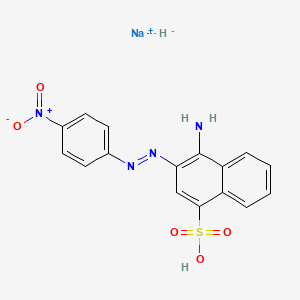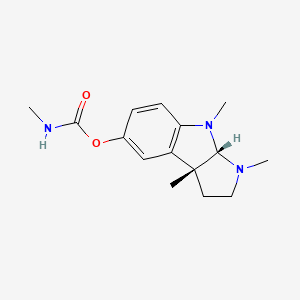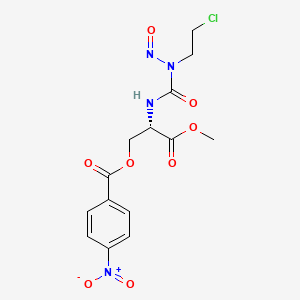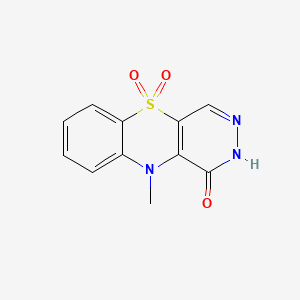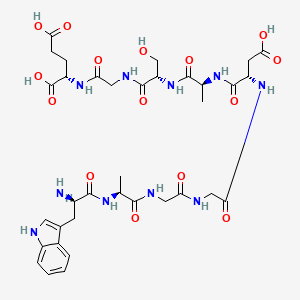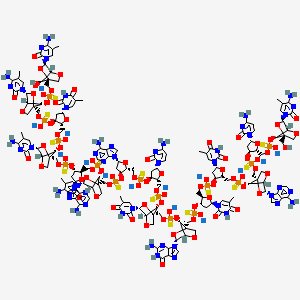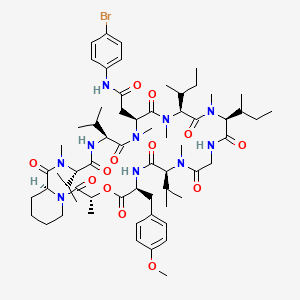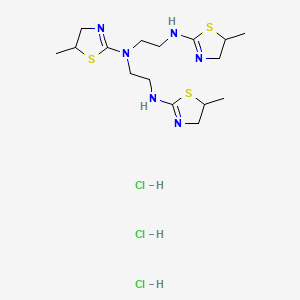
Unii-F92Z3RN37G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PF-06843195 phosphate ester involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyrimidine core: This involves the coupling of appropriate pyrimidine derivatives under controlled conditions.
Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphate ester.
Industrial Production Methods
Industrial production of PF-06843195 phosphate ester follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification processes: Use of crystallization, chromatography, and other purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
PF-06843195 phosphate ester undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These are crucial for modifying the bipyrimidine core and introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have altered biological activity or improved pharmacokinetic properties.
Applications De Recherche Scientifique
PF-06843195 phosphate ester has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3Kα inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PI3Kα in cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antitumor activity.
Industry: Utilized in the development of new drugs targeting the PI3K/mTOR pathway.
Mécanisme D'action
PF-06843195 phosphate ester exerts its effects by selectively inhibiting PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of PI3Kα, preventing its activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib (BYL719): Another PI3Kα inhibitor used in cancer treatment.
Buparlisib (BKM120): A pan-PI3K inhibitor with broader activity across PI3K isoforms.
Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.
Uniqueness
PF-06843195 phosphate ester is unique due to its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and enhances its therapeutic potential in cancer treatment .
Propriétés
Numéro CAS |
2067281-52-9 |
|---|---|
Formule moléculaire |
C20H26F3N8O7P |
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(phosphonooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26F3N8O7P/c21-13(22)9-37-19(32)31-2-1-20(10-31,11-38-39(33,34)35)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-36-6-4-30/h7-8,13H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)(H2,33,34,35)/t20-/m0/s1 |
Clé InChI |
UCGFIRPRWMWKQG-FQEVSTJZSA-N |
SMILES isomérique |
C1CN(C[C@@]1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
SMILES canonique |
C1CN(CC1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
